11-epi-Helioporin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(2R)-2-[(6R,9S)-4,9-dimethyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]-6-methylheptan-4-one |
InChI |
InChI=1S/C21H30O3/c1-12(2)8-16(22)9-14(4)17-7-6-13(3)19-18(17)10-15(5)20-21(19)24-11-23-20/h10,12-14,17H,6-9,11H2,1-5H3/t13-,14+,17+/m0/s1 |
InChI Key |
OOFUNMUFIROWEI-JJRVBVJISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C2=C1C3=C(C(=C2)C)OCO3)[C@H](C)CC(=O)CC(C)C |
Canonical SMILES |
CC1CCC(C2=C1C3=C(C(=C2)C)OCO3)C(C)CC(=O)CC(C)C |
Synonyms |
11-epi-helioporin B |
Origin of Product |
United States |
Structural Characterization and Stereochemical Considerations
Elucidation Strategies for Complex Diterpenoid Architectures
The determination of the structure of complex diterpenoids is a significant challenge in natural product chemistry. tandfonline.com These molecules, built from a 20-carbon skeleton, exhibit remarkable structural diversity, with over 200 different known skeletons. tandfonline.com The elucidation process for such complex architectures typically involves several key stages. Initially, the molecular formula is established using high-resolution mass spectrometry (HR-MS). acdlabs.com Subsequently, a combination of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy techniques, including ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC, and NOESY, is employed to piece together the connectivity of the carbon skeleton and the relative stereochemistry of the molecule. acdlabs.commdpi.com Infrared (IR) spectroscopy provides information about the functional groups present. acdlabs.commdpi.com
In many cases, the initial structural hypotheses derived from spectroscopic data must be confirmed through chemical synthesis or by derivatization of the natural product, followed by X-ray crystallographic analysis. researchgate.netresearchgate.net For instance, the absolute configuration of a diterpenoid can be determined by X-ray diffraction of a suitable crystalline derivative, often containing a heavy atom. researchgate.net Computational methods are also increasingly used to predict and confirm stereochemical assignments. mdpi.com The biosynthesis of these compounds, which involves the cyclization of acyclic precursors, also provides clues to their structure. acs.orgacademicjournals.org
Definitive Stereochemical Assignment of 11-epi-Helioporin B
The definitive stereochemical assignment of this compound was achieved through a combination of enantioselective synthesis and comparative analysis with related natural products. nih.govresearchgate.net This process was crucial in distinguishing it from its epimer, Helioporin B, and in correctly placing it within the broader family of serrulatane-type diterpenes.
Stereostructural Correspondence to Serrulatane-Type Natural Products
The synthesis of this compound revealed that its stereostructure corresponds to that of other serrulatane-type natural products. nih.govresearchgate.netacs.org This class of diterpenes is characterized by a specific arrangement of stereogenic centers. The key step in the synthesis involved a conjugate nucleophilic addition to an arene-Cr(CO)₃ complex, which unexpectedly proceeded with endo selectivity. nih.govacs.org This unforeseen stereochemical outcome was pivotal, as the resulting product possessed the precise relative configuration found in naturally occurring serrulatanes. uni-koeln.de This correspondence provided strong evidence for the assigned stereostructure of this compound. nih.govresearchgate.netresearchgate.net
Comparative Analysis with Helioporin B and Related Diterpene Epimers
A critical aspect of the structural elucidation of this compound was its comparison with its epimer, Helioporin B. nih.govresearchgate.net While the initial synthetic efforts were aimed at Helioporin B, the unexpected stereochemical outcome of a key reaction led to the formation of its epimer at the C11 position. uni-koeln.deacs.org This highlighted the subtle yet critical differences in the spatial arrangement of these two molecules.
Advanced Spectroscopic and Diffraction Techniques in Stereochemical Confirmation
The confirmation of the stereochemistry of complex molecules like this compound relies heavily on a suite of advanced analytical techniques. While the initial enantioselective synthesis provided the foundational evidence for its structure, spectroscopic and diffraction methods are indispensable for unambiguous confirmation. nih.govresearchgate.net
X-ray crystallography stands as a powerful tool for determining the three-dimensional structure of crystalline compounds. researchgate.netnih.gov The structure of an intermediate in the synthesis of this compound was confirmed by X-ray analysis, which was crucial in understanding the unexpected endo selectivity of a key reaction step. acs.orgtib.eu
In addition to X-ray diffraction, various NMR techniques are vital. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space correlations between protons, providing information about their relative proximity and thus the stereochemistry of the molecule. mdpi.comresearchgate.net For instance, NOESY correlations can help establish the relative orientation of substituents on a ring system. mdpi.com
| Technique | Application in Stereochemical Confirmation |
| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline compounds and intermediates, confirming relative and absolute stereochemistry. researchgate.netnih.gov |
| 2D NMR (NOESY) | Establishes the relative stereochemistry by identifying protons that are close in space. mdpi.comresearchgate.net |
| Optical Rotation | Confirms the overall chirality of the molecule by comparing the specific rotation of the synthetic product with the natural compound. flinders.edu.au |
| Enantioselective Synthesis | Provides a route to a single enantiomer, allowing for the unambiguous assignment of absolute stereochemistry. nih.govacs.org |
Chemical Synthesis and Synthetic Methodologies
Enantioselective Total Synthesis of 11-epi-Helioporin B
Strategic Approaches Utilizing Planar-Chiral Arene Tricarbonyl Chromium Complexes
A cornerstone of the enantioselective synthesis of this compound is the application of a nonracemic planar-chiral arene tricarbonyl chromium complex. nih.govacs.org Complexation of an arene ring to a chromium tricarbonyl moiety alters its electronic properties and spatial environment, enabling transformations that are otherwise difficult to achieve. uwindsor.ca This approach provides a powerful tool for facial control, directing incoming reagents to a specific face of the aromatic ring. uwindsor.caimperial.ac.uk In the synthesis of this compound, the chromium complex serves as a chiral auxiliary, guiding the stereoselective formation of new stereocenters. nih.govuni-koeln.de
Key Methodological Steps and Reaction Mechanisms
The synthetic route to this compound involves several key transformations, with the conjugate nucleophilic addition to an unsaturated arene-Cr(CO)₃ complex being a particularly noteworthy step. nih.govacs.org
A pivotal step in the synthesis is the conjugate nucleophilic addition of 2-lithioacetonitrile to an unsaturated arene-Cr(CO)₃ complex. nih.govacs.org This reaction, a type of Michael addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated system. masterorganicchemistry.compressbooks.pub The chromium tricarbonyl group, being strongly electron-withdrawing, activates the arene ring for such nucleophilic attacks. uwindsor.ca This key step establishes a crucial carbon-carbon bond and sets a key stereocenter in the molecule. nih.govacs.org
Remarkably, the conjugate addition of 2-lithioacetonitrile occurs with endo selectivity, meaning the nucleophile attacks from the same face of the π-ligand as the chromium tricarbonyl group. nih.govacs.org This outcome is unusual, as nucleophilic additions to arene-Cr(CO)₃ complexes typically proceed with exo selectivity, where the nucleophile approaches from the face opposite to the bulky metal fragment. imperial.ac.ukresearchgate.net This unexpected endo selectivity is attributed to a unique proximity effect induced by the complex, potentially involving the participation of the Cr(CO)₃ moiety itself. nih.gov This discovery of a rare endo addition highlights the unique stereochemical opportunities provided by arene-chromium chemistry. acs.org
The synthesis of this compound employs a range of specific reagents to achieve the desired transformations.
| Reagent/System | Purpose in Synthesis | Reference |
| 2-Lithioacetonitrile | Served as the key nucleophile in the endo-selective conjugate addition reaction. nih.govacs.org | nih.govacs.org |
| Organometallic Reagents | Arene tricarbonyl chromium complexes were used to control stereochemistry. nih.govacs.org Isobutylmagnesium bromide was used for the conversion of a nitrile to the final product. acs.org | nih.govacs.org |
| Lewis Acids | While not explicitly detailed for the key conjugate addition in the this compound synthesis, Lewis acids like TiCl₄ have been shown in other systems to influence the stereoselectivity of conjugate additions to arene-chromium complexes, sometimes promoting endo-selectivity. acs.orgacs.org | acs.orgacs.org |
The use of 2-lithioacetonitrile is crucial for introducing a two-carbon unit with a nitrile functionality, which is later converted to the final isobutyl group of this compound. acs.orgthieme-connect.com Organometallic reagents, particularly the arene chromium complex, are fundamental to the entire stereochemical strategy. nih.govresearchgate.net The final conversion of the nitrile intermediate to this compound was achieved by the addition of isobutylmagnesium bromide. acs.org
Analysis of Endo Selectivity in Nucleophilic Attack
Diastereoselective Control in Synthetic Pathways
High diastereoselectivity was a hallmark of the this compound synthesis. acs.org The planar-chiral chromium complex was instrumental in establishing the initial stereochemistry. nih.gov Subsequent steps, such as the protonation of the enolate intermediate formed after the conjugate addition, also proceeded with high stereocontrol. acs.org The protonation occurred from the uncomplexed exo face, as expected, leading to a trans orientation of the two benzylic side chains. acs.org This level of control is essential for building the complex, multi-stereocenter framework of the target molecule. nih.gov
Synthesis of the Core Diterpenoid Skeleton
The construction of the central hydrophenalene or tetrahydronaphthalene core of serrulatane diterpenes is a critical phase in their total synthesis. Methodologies have been devised that combine well-established reactions to build the requisite ring systems efficiently.
A notable strategy for assembling the core structure of helioporins involves a sequence of a Suzuki coupling followed by an intramolecular Friedel-Crafts acylation. researchgate.netresearchgate.net This approach has been successfully utilized for the convenient synthesis of the central core of helioporins and pseudopterosins in racemic form. researchgate.net
The process typically begins with the palladium-catalyzed Suzuki coupling reaction to form the A-ring of the diterpenoid skeleton. researchgate.netuwindsor.ca This cross-coupling reaction is a powerful method for creating carbon-carbon bonds. acs.orgnih.gov For instance, a key intermediate tetralone derivative can be synthesized using this sequence. researchgate.net The Suzuki-Miyaura cross-coupling has been widely applied in organic synthesis, although its use in acylation reactions has been explored more recently. nih.gov Traditionally, Friedel-Crafts acylation has been a primary method for synthesizing aromatic ketones, but it can suffer from limitations like harsh conditions and low regioselectivity. nih.gov The combined Suzuki-acylation sequence provides a more controlled route. researchgate.netresearchgate.net
Following the construction of a suitable precursor via Suzuki coupling, an intramolecular Friedel-Crafts acylation is employed to close the B-ring, yielding the characteristic tetralone core of the natural product. researchgate.netthieme-connect.com This cyclization is a key step that establishes the bicyclic framework of the diterpene. researchgate.net
Table 1: Key Reactions in Core Skeleton Synthesis
| Step | Reaction Type | Purpose | Reference |
|---|---|---|---|
| 1 | Suzuki Coupling | A-ring formation | researchgate.net |
The introduction of substituents with the correct stereochemistry is a paramount challenge in natural product synthesis. Diastereoselective conjugate additions using organocopper reagents (cuprates) are a powerful tool for setting stereocenters. researchgate.netimperial.ac.uknih.govnih.gov In the synthesis of the helioporin core, a completely diastereoselective cuprate (B13416276) conjugate addition was a key step in elaborating the tetralone intermediate formed from the Friedel-Crafts acylation. researchgate.net
This type of reaction, where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound, is fundamental in organic synthesis. researchgate.net The use of organocuprates in these additions has been important since the 1940s. researchgate.net In the synthesis of the helioporin skeleton, the high diastereoselectivity of the cuprate addition was crucial for establishing the correct relative stereochemistry of the substituents on the newly formed ring. researchgate.net Specifically, this method was used to install a side chain with the correct cis relative stereochemistry with respect to a proton at a key position (H-1). researchgate.net
An enantioselective synthesis of this compound also utilized a conjugate nucleophilic addition as a key step. acs.org In this synthesis, 2-lithioacetonitrile was added to an unsaturated arene tricarbonyl chromium complex. acs.org Remarkably, this addition proceeded with an unexpected endo selectivity, meaning the nucleophile added from the same face as the complexed metal, which allowed for the stereoselective synthesis of the target molecule. acs.orgresearchgate.net
Suzuki Coupling and Friedel-Crafts Acylation Strategies
Asymmetric Hydrovinylation in Diterpene Synthesis
Asymmetric hydrovinylation—the nickel- or cobalt-catalyzed addition of a vinyl group and a hydrogen atom across a double bond—has emerged as a powerful method for installing exocyclic stereogenic centers, a common feature in many diterpenes. ohiolink.eduacs.orgnih.gov This reaction is particularly useful for synthesizing serrulatane and amphilectane diterpenes, which often possess multiple chiral centers adjacent to a ring. acs.orgnih.govnih.gov
The power of this methodology lies in its ability to control the absolute stereochemistry at these challenging positions with high selectivity, often in the range of 92–99%. acs.orgnih.gov The development of highly tunable phosphoramidite (B1245037) ligands for nickel(II) catalysts has been critical to overcoming the inherent diastereoselectivity of chiral intermediates, allowing access to both natural products and their diastereoisomers. acs.orgnih.gov
While not explicitly detailed for the total synthesis of this compound in the reviewed literature, the asymmetric hydrovinylation strategy has been successfully applied to the synthesis of closely related serrulatane diterpenes like helioporin D and the core of pseudopterosins. acs.orgnih.govnih.gov For example, the synthesis of the pseudopterosin core started with a highly efficient Ni-catalyzed asymmetric hydrovinylation of a styrene (B11656) derivative, which established the correct configuration at the C7 center. nih.gov The versatility of this reaction suggests its potential applicability for the stereocontrolled synthesis of this compound and its congeners. ohiolink.edu Cobalt-catalyzed asymmetric hydrovinylation has also been developed as an effective method for creating chiral olefins in terpenoid synthesis. frontiersin.org
Table 2: Asymmetric Hydrovinylation in Related Diterpene Synthesis
| Catalyst System | Substrate Type | Key Feature | Selectivity | Reference |
|---|---|---|---|---|
| Nickel(II) with Phosphoramidite Ligands | Vinylarenes, 1,3-Dienes | Installation of exocyclic chiral centers | 92-99% for desired isomer | acs.orgnih.gov |
Biosynthetic Investigations and Pathways
Elucidation of Helioporin Biosynthesis in Heliopora coerulea
The blue coral, Heliopora coerulea, is a known producer of helioporins, a class of diterpenoids with interesting biological activities, including antiviral and cytotoxic properties. acs.orgepo.orgcapes.gov.br Initial understanding of helioporin biosynthesis was limited, but recent genomic and transcriptomic analyses of H. coerulea have provided significant breakthroughs. acs.orgnih.gov A key finding was the discovery of a biosynthetic gene cluster containing genes for both a terpene cyclase and cytochrome P450 enzymes. acs.org This colocalization strongly suggested a coordinated role for these enzymes in the production of helioporins. acs.org
Draft genome sequencing of H. coerulea revealed a 263 kb contig that encodes the elisabethatriene (B1243429) synthase HcTC3, alongside a tandemly duplicated cytochrome P450 gene, designated HcCYP. acs.org This genomic arrangement provided a crucial roadmap for investigating the biosynthetic pathway, moving from genetic information to functional characterization of the encoded enzymes. acs.org The identification of these colocalized genes was a pivotal step in confirming that the coral itself, and not a symbiont, is responsible for producing these specialized metabolites. acs.org
Identification and Characterization of Key Biosynthetic Enzymes and Genes
The elucidation of the helioporin biosynthetic pathway has been made possible through the identification and functional characterization of the specific enzymes that catalyze key steps. These include terpene cyclases responsible for forming the foundational carbon skeleton and cytochrome P450s that perform subsequent oxidative modifications.
Role of Terpene Cyclases (e.g., HcTC3) in Serrulatane Scaffold Formation
Terpene cyclases (TCs) are a class of enzymes that catalyze some of the most complex reactions in nature, forming the diverse skeletons of terpenoid natural products. nih.govrsc.orgnih.gov In the biosynthesis of helioporins, a class I terpene cyclase, HcTC3, plays a central role. acs.org This enzyme catalyzes the cyclization of the linear precursor, geranylgeranyl pyrophosphate (GGPP), into the characteristic serrulatane diterpene skeleton. acs.orgd-nb.info Specifically, HcTC3 is an elisabethatriene synthase, producing the diterpene elisabethatriene, which serves as the initial hydrocarbon scaffold for subsequent enzymatic modifications. acs.org The discovery and characterization of HcTC3 provided the first committed step in the helioporin biosynthetic pathway. acs.org
| Enzyme | Class | Substrate | Product | Function in Pathway |
| HcTC3 | Terpene Cyclase (Class I) | Geranylgeranyl Pyrophosphate (GGPP) | Elisabethatriene (serrulatane core) | Forms the foundational diterpene skeleton. |
Functional Characterization of Cytochrome P450s in Downstream Transformations
Following the formation of the serrulatane core by HcTC3, a series of oxidative transformations are required to produce the various helioporin structures. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), a versatile superfamily of heme-thiolate proteins. numberanalytics.comwikipedia.orgnih.gov In H. coerulea, the cytochrome P450 gene, HcCYP, found colocalized with HcTC3, was identified as a key player. acs.org
Functional characterization of these CYPs, often through heterologous expression in organisms like yeast (Saccharomyces cerevisiae), revealed their remarkable multifunctionality. acs.org These enzymes catalyze a cascade of oxidative reactions, including aromatization and dihydroxylation, on the elisabethatriene scaffold. acs.org This enzymatic cascade is crucial for creating the catechol fragment, a key structural feature of both helioporins and the related pseudopterosins. acs.org The discovery of these multifunctional P450s demonstrated that a single enzyme can be responsible for multiple, complex steps in the biosynthetic pathway, converting a simple hydrocarbon into a nearly mature natural product. acs.org
Proposed Unified Biosynthetic Routes to Helioporins and Pseudopterosins
The structural similarities between the helioporins from Heliopora coerulea and the pseudopterosins from the sea whip Antillogorgia elisabethae have long suggested a common biosynthetic origin. acs.orgacs.orgresearchgate.net Recent research has provided strong evidence for a unified pathway that diverges to produce these two classes of marine diterpenoids. acs.org
Formation of the Serrulatane Core from Geranylgeranyl Pyrophosphate (GGPP)
The proposed unified biosynthetic pathway begins with the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). acs.orgd-nb.infowikipedia.org An elisabethatriene synthase, such as HcTC3 in H. coerulea or a related terpene cyclase in pseudopterosin-producing organisms, catalyzes the initial cyclization of GGPP. acs.org This crucial step forms the tricyclic serrulatane diterpene core, specifically the hydrocarbon elisabethatriene. acs.org This shared starting point is the foundation upon which the subsequent, diversifying enzymatic reactions build.
Enzymatic Aromatization and Dihydroxylation Cascades
Following the formation of the elisabethatriene core, a single, multifunctional cytochrome P450 enzyme is proposed to catalyze a remarkable cascade of reactions. acs.org This enzymatic sequence involves an initial aromatization of one of the rings of the serrulatane skeleton to form erogorgiaene. acs.orgwikipedia.org This is followed by a dihydroxylation cascade, leading to the formation of a key catechol intermediate, dihydroxyerogorgiaene. acs.org
This dihydroxyerogorgiaene is a critical branch point in the pathway. acs.org It serves as a direct precursor to the seco-pseudopterosins and, through further modifications, the helioporins. acs.org The proposed pathway suggests that intermediates such as elisabethatrienol are formed during this P450-catalyzed cascade. acs.org This unified model, supported by the characterization of the multifunctional P450s, elegantly explains the biosynthesis of the core structures of both the helioporin and pseudopterosin families of natural products from a common precursor. acs.org
Structural Relationships and Analogues
Comparative Structural Analysis with Helioporin B and Other Helioporins (A-G)
The helioporins, a series of diterpenes isolated from the blue coral Heliopora coerulea, share a common structural framework. researchgate.netgla.ac.uknih.gov Helioporins A-G are characterized by a benzodioxole unit, a feature that is relatively uncommon in marine natural products. researchgate.net
11-epi-Helioporin B is an epimer of Helioporin B, meaning they differ in the three-dimensional arrangement at a single stereocenter, specifically at carbon 11. researchgate.netresearchgate.net While Helioporin B possesses a particular stereochemistry at this position, this compound has the opposite configuration. This subtle yet significant difference was confirmed through enantioselective synthesis. researchgate.netresearchgate.net
The helioporin family can be broadly divided into two structural types. Helioporin A possesses a tricyclic amphilectane skeleton, similar to the pseudopterosins. gla.ac.uk In contrast, Helioporins B through G are bicyclic, belonging to the serrulatane class, which is also the core structure of the seco-pseudopterosins. gla.ac.uklboro.ac.uk The structural diversity within the helioporin family arises from variations in the side chain and the stereochemistry at different chiral centers. For instance, Helioporins F and G are geometric isomers. ucl.ac.uk
Initial structural assignments for some helioporins, including the stereochemical relationship between methyl groups, were later revised based on unequivocal total synthesis. researchgate.net For example, the originally proposed structures for Helioporin D and E underwent correction. researchgate.netucl.ac.ukacs.org Helioporins A and B have demonstrated antiviral activity against the herpes simplex virus (HSV-1), while Helioporins C-G have shown cytotoxicity against P388 murine leukemia cells. gla.ac.uknih.gov
Relationship to the Pseudopterosin and Seco-Pseudopterosin Families
A clear structural and likely biosynthetic relationship exists between the helioporins and the pseudopterosin and seco-pseudopterosin families of diterpene glycosides. researchgate.netresearchgate.net These compounds are primarily isolated from the gorgonian octocoral Pseudopterogorgia elisabethae. researchgate.netresearchgate.net
The aglycones (the non-sugar portion) of the pseudopterosins and seco-pseudopterosins are structurally very similar to the helioporins. researchgate.net The pseudopterosins are characterized by a tricyclic amphilectane skeleton, while the seco-pseudopterosins possess a bicyclic serrulatane framework, which is essentially an "opened" version of the amphilectane core. lboro.ac.ukresearchgate.net This structural parallel is mirrored in the helioporin series, with Helioporin A being an amphilectane and Helioporins B-G being serrulatanes. gla.ac.uk
It is hypothesized that the seco-pseudopterosins are biosynthetic precursors to the pseudopterosins. lboro.ac.uk The biosynthesis is thought to proceed from geranylgeranyl diphosphate (B83284) through a cyclization to form the serrulatane skeleton, which can then undergo a further ring closure to yield the amphilectane framework. capes.gov.bracs.org The structural similarities strongly suggest that the helioporins follow a similar biosynthetic pathway. acs.org
The key difference between the helioporins and the pseudopterosin families lies in the glycosylation pattern and the aromatic substitution. The pseudopterosins are glycosides, meaning they have a sugar molecule attached, typically a xylose or fucose. gla.ac.ukresearchgate.net The helioporins, as isolated, are the aglycones and feature a distinctive benzodioxole (methylenedioxy) group, whereas the pseudopterosins typically have methoxy (B1213986) and hydroxy groups on the aromatic ring. researchgate.net
Structural Elucidation and Stereochemical Revisions in Related Marine Diterpenes
The determination of the precise three-dimensional structure of complex marine natural products like the helioporins and pseudopterosins has often been a challenging process, occasionally leading to initial misassignments and subsequent revisions. researchgate.netresearchgate.netcapes.gov.br
A significant revision in this class of compounds concerned the stereochemistry of pseudopterosins G-J and, by extension, Helioporin E. acs.org Initially, it was believed that these compounds were epimeric at carbon 7 relative to pseudopterosins A-F. gla.ac.uk However, through total synthesis, it was definitively proven that the actual point of stereochemical difference is at carbon 1. acs.org This synthesis provided compelling evidence that the original stereochemical assignments for pseudopterosin G-J aglycon and Helioporin E were incorrect. acs.org
The synthesis of this compound itself was a key step in confirming the stereostructure of this particular epimer. researchgate.netresearchgate.net The use of advanced spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR), is crucial for the initial structural elucidation of these molecules. researchgate.netresearchgate.netnih.gov However, unequivocal proof of stereochemistry often requires total synthesis or X-ray crystallography. ucl.ac.uknih.gov The history of these compounds highlights the iterative nature of structural chemistry, where initial hypotheses based on spectral data are rigorously tested and sometimes corrected through chemical synthesis.
Strategies for the Design and Chemical Synthesis of Structural Analogues
The potent biological activities of the pseudopterosins have spurred considerable effort in the design and synthesis of structural analogues to explore structure-activity relationships (SAR) and develop new drug candidates. researchgate.netmdpi.com These synthetic strategies are also applicable to the helioporin framework due to the shared core structures.
A primary goal in analogue synthesis is to identify the minimal pharmacophore—the essential part of the molecule responsible for its biological activity. researchgate.net Research has shown that simplified analogues of pseudopterosins can retain significant anti-inflammatory activity. researchgate.net Synthetic approaches often focus on efficiently constructing the central tricyclic or bicyclic core. lboro.ac.ukresearchgate.net
Key synthetic strategies that have been employed include:
Cationic Cyclization: This method has been used to form the third ring of the amphilectane skeleton from a bicyclic precursor, mimicking the proposed biosynthetic pathway. acs.org
Arene-Cr(CO)3 Chemistry: The use of chromium arene complexes has enabled the enantioselective synthesis of helioporin analogues, including this compound. researchgate.net
Suzuki Coupling and Friedel-Crafts Acylation: A sequence involving a Suzuki coupling to form the aromatic A-ring, followed by a Friedel-Crafts acylation, has been developed for the synthesis of the core structure of helioporins and pseudopterosins. researchgate.net
Anionic Oxy-Cope Rearrangement: This powerful reaction has been utilized in synthetic routes towards pseudopterosin aglycones. lboro.ac.uk
The synthesis of various analogues involves modifying the substitution pattern on the aromatic ring and altering the side chains. researchgate.netmdpi.com For example, different glycosylation patterns have been explored, and even non-glycosylated aglycones have been shown to possess biological activity. researchgate.net These synthetic efforts not only provide access to larger quantities of these compounds for biological testing but also allow for the creation of novel structures with potentially improved therapeutic properties. researchgate.net
Advanced Research Methodologies in Natural Product Chemistry
Methodological Frameworks for Complex Natural Product Research
The study of complex natural products like 11-epi-Helioporin B necessitates integrated methodological frameworks that combine separation science, spectroscopy, and computational analysis. mdpi.combspublications.com The journey from a crude reaction mixture to a fully characterized molecule is a multi-step process that has been refined through decades of natural product research. nih.gov
A common framework begins with the synthesis of the target compound. In the case of this compound, an enantioselective synthesis was developed, starting from a nonracemic planar-chiral arene tricarbonyl chromium complex. acs.orgresearchgate.net This strategic synthesis is often guided by the structures of related natural products, in this case, other serrulatane-type diterpenes. acs.org
Following synthesis, a crucial phase involves purification and isolation. Modern approaches prioritize techniques that are both efficient and non-destructive to handle the often small quantities of material produced. nih.gov Bioassay-guided fractionation is a powerful strategy employed when the biological activity of a compound is of interest, though for a synthetic compound like this compound, the primary goal is often the confirmation of its predicted structure. sdu.dk
The structural elucidation of the purified compound represents the core of the investigation. This involves a synergistic application of various spectroscopic and analytical techniques to determine its planar structure, relative stereochemistry, and absolute configuration. researchgate.netresearchgate.net The complexity of natural product structures has driven the evolution of these techniques, leading to higher sensitivity and resolution. rsc.org For structurally complex molecules, no single technique is sufficient, and a combination of methods is required to unambiguously assign the structure. bspublications.com
Finally, computational methods are increasingly integrated into these frameworks, not only to predict and corroborate spectroscopic data but also to understand the molecule's conformational landscape and potential biological interactions. jst.go.jpmdpi.com
Analytical Techniques for Structural Purity and Characterization
The definitive characterization of this compound relies on a combination of powerful analytical techniques to ensure its purity and elucidate its precise three-dimensional structure. hilarispublisher.comwisdomlib.org
Chromatographic Separation Techniques
Chromatography is fundamental to isolating and purifying compounds from complex mixtures. hilarispublisher.com For a synthetic product like this compound, chromatographic methods are essential to separate the target molecule from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative-scale separations. hilarispublisher.comvbspu.ac.in For the purification of diterpenes, reversed-phase HPLC with C18 columns is common, using solvent systems such as methanol-water or acetonitrile-water gradients. nih.govmdpi.com The high efficiency of HPLC allows for the separation of closely related isomers, which is critical in stereoselective synthesis. youtube.comrotachrom.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. hilarispublisher.com While many diterpenes require derivatization to increase their volatility, GC-MS can be a powerful tool for analyzing reaction intermediates or degradation products in synthetic pathways. ajgreenchem.com It provides information on both the retention time (a measure of purity) and the mass spectrum (a structural fingerprint).
Other chromatographic techniques like column chromatography and thin-layer chromatography (TLC) are also routinely used for initial purification and reaction monitoring due to their simplicity and cost-effectiveness. hilarispublisher.comjuniperpublishers.com
| Technique | Principle | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of solutes between a liquid mobile phase and a solid stationary phase under high pressure. hilarispublisher.com | Final purification, purity assessment, and separation from stereoisomers. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer. hilarispublisher.com | Analysis of volatile precursors or derivatized forms of the compound; impurity profiling. ajgreenchem.com |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. hilarispublisher.com | Initial, large-scale purification of the synthetic product from the reaction mixture. juniperpublishers.com |
| Thin-Layer Chromatography (TLC) | Rapid separation on a thin layer of adsorbent material, used for monitoring reaction progress and identifying fractions. hilarispublisher.com | Quick screening of reaction outcomes and fractions from column chromatography. |
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like this compound in solution. creative-biostructure.comresearchgate.net Modern NMR experiments provide a wealth of information about the carbon skeleton, proton environments, and connectivity within the molecule.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. creative-biostructure.com
2D NMR: A suite of two-dimensional NMR experiments is essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings, revealing which protons are adjacent to each other. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. mdpi.com
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.
The combination of these experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's constitution and relative configuration. researchgate.net
| NMR Experiment | Information Yielded | Relevance to this compound |
| ¹H NMR | Chemical shift, integration (proton count), and coupling constants of protons. creative-biostructure.com | Defines the proton environments and their immediate neighbors. |
| ¹³C NMR | Chemical shift of each carbon atom. creative-biostructure.com | Reveals the carbon skeleton of the molecule. |
| COSY | Shows correlations between J-coupled protons (typically 2-3 bonds apart). rsc.org | Establishes proton-proton connectivity within spin systems. |
| HSQC | Correlates each proton with its directly attached carbon. mdpi.com | Links the proton and carbon skeletons. |
| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). rsc.org | Connects different structural fragments to build the complete molecule. |
| NOESY/ROESY | Correlates protons that are close in space (through-space interaction). | Determines the relative stereochemistry and 3D conformation. |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. wisdomlib.orgvbspu.ac.in High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of a molecule with extremely high accuracy, allowing for the unambiguous determination of its molecular formula. mdpi.commdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information, corroborating data from NMR spectroscopy. mdpi.comnih.gov
X-ray Crystallography for Absolute Configuration Assignment
While NMR can determine the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. researchgate.netnih.gov This technique involves diffracting X-rays off a crystal of the compound. The resulting diffraction pattern can be used to build a three-dimensional model of the molecule with atomic-level resolution. mit.edu For chiral molecules from an enantioselective synthesis like this compound, obtaining an X-ray structure provides unequivocal proof of its absolute stereochemistry. springernature.com Modern methods have made it possible to determine the absolute configuration even for compounds containing only light atoms like carbon, hydrogen, and oxygen. researchgate.netmit.edu
Computational Chemistry Approaches in Diterpene Research
Computational chemistry has become an indispensable tool in natural product research, complementing experimental data and providing deeper insights into molecular properties. jst.go.jp For diterpenes like this compound, computational methods are used in several ways:
Prediction of NMR Spectra: Density Functional Theory (DFT) calculations can predict ¹³C and ¹H NMR chemical shifts. Comparing these predicted spectra with experimental data can help confirm or revise a proposed structure, especially in cases of ambiguity.
Conformational Analysis: Molecules can exist in multiple low-energy conformations. Computational methods can map this conformational landscape, which is crucial for interpreting NOESY data and understanding the molecule's three-dimensional shape.
Calculation of Spectroscopic Properties: Quantum chemical calculations can predict other spectroscopic properties, such as Electronic Circular Dichroism (ECD) spectra. mdpi.com Comparing the calculated ECD spectrum with the experimental one is a powerful method for assigning the absolute configuration of a molecule, often used when X-ray crystallography is not feasible. mdpi.com
Mechanistic Studies: Computational studies can be used to explore reaction mechanisms, such as the key steps in a total synthesis or the biosynthetic pathways of related natural products. jst.go.jpucdavis.edu This can provide valuable insights for designing more efficient synthetic routes. researchgate.net
The synergy of these computational approaches with advanced analytical techniques provides a robust framework for the comprehensive study of complex molecules like this compound. unesp.brfrontiersin.org
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential computational techniques in natural product chemistry to understand the three-dimensional (3D) structure and dynamic behavior of complex molecules. quimicaorganica.orglibretexts.org Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt through the rotation around its single bonds. sathyabama.ac.in For a complex macrocyclic compound like the serrulatane-type diterpene this compound, understanding its conformational landscape is critical for elucidating its structure and predicting its biological interactions. nih.gov
The stereostructure of this compound, an epimer of the marine diterpene Helioporin B, was established through enantioselective synthesis. nih.gov Its 14-membered macrocyclic skeleton affords significant conformational flexibility. nih.govresearchgate.net Advanced computational methods, such as molecular dynamics (MD) simulations and molecular docking, are routinely applied to this class of compounds to explore their conformational space and predict their binding affinity to biological targets. mdpi.com
MD simulations provide detailed information on the stability of ligand-enzyme complexes and their conformational flexibilities over time. mdpi.com For instance, in a large-scale computational screening of over 360 cembranoid diterpenes, MD simulations were used to characterize promising inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com This type of analysis involves calculating the binding free energy using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) approach to identify the most potent compounds and their likely binding modes. mdpi.com Such in silico screening provides crucial leads for subsequent in vitro and in vivo studies. mdpi.com The conformational analysis of this compound is informed by its established relative stereochemistry, where the relationship between specific protons and methyl groups, confirmed through synthesis, provides constraints for building accurate molecular models. researchgate.net
Table 1: Computational Methods in Cembranoid Analysis
| Method | Application | Purpose | Reference |
|---|---|---|---|
| Molecular Docking | Virtual screening of compound libraries against a protein target (e.g., SARS-CoV-2 Mpro). | To predict binding affinities and identify potential inhibitors. | mdpi.com |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of ligand-protein complexes. | To provide structural details, assess conformational flexibility, and refine binding energy calculations. | mdpi.com |
| MM-GBSA Calculations | Calculation of binding free energy from MD simulation trajectories. | To quantify the binding affinity between a ligand and its target protein. | mdpi.com |
Quantum Chemical Calculations for Spectroscopic Prediction
Quantum chemical (QC) calculations have become indispensable tools for the structural elucidation of new natural products, including complex diterpenes. mdpi.comdntb.gov.ua These computational methods can accurately predict spectroscopic properties, which are then compared with experimental data to confirm or assign the stereochemistry of a molecule. rsc.org For structurally complex and flexible molecules like cembranoid diterpenes, traditional spectroscopic analysis can be ambiguous, making QC calculations a critical component of stereochemical assignment. dntb.gov.ua
Two of the most powerful techniques in this area are Quantum Mechanical-Nuclear Magnetic Resonance (QM-NMR) and Time-Dependent Density Functional Theory (TDDFT) for the calculation of Electronic Circular Dichroism (ECD) spectra. mdpi.comresearchgate.net
QM-NMR: This method involves calculating the NMR chemical shifts (¹H and ¹³C) for all possible diastereomers of a proposed structure. The calculated shifts are then compared to the experimental NMR data. mdpi.com Statistical methods, such as DP4+ probability analysis, are often employed to provide a quantitative measure of confidence in the assignment of the relative configuration. mdpi.comdntb.gov.ua For example, the relative configuration of the cembranoid Meijicrassolin E was definitively assigned with 100% probability using this approach. mdpi.com
TDDFT-ECD: This technique is used to determine the absolute configuration of chiral molecules. The ECD spectrum is calculated for a specific enantiomer and compared with the experimentally measured spectrum. A good match between the calculated and experimental curves allows for the unambiguous assignment of the absolute configuration. nih.govmdpi.com This method was successfully used to ascertain the absolute configurations of several new cembranoid diterpenes. mdpi.comresearchgate.net
While specific QC calculations for this compound are not detailed in the literature, these methodologies are standard practice for its parent class of compounds. They are routinely used to establish the structure and absolute configuration of newly isolated cembranoids, demonstrating their direct applicability for confirming the structural details of related molecules like this compound. nih.govmdpi.comdntb.gov.ua
Table 2: Application of Quantum Chemical Calculations in Cembranoid Research
| Calculation Method | Spectroscopic Property | Purpose | Reference |
|---|---|---|---|
| GIAO (Gauge-Including Atomic Orbital) | NMR Chemical Shifts (¹H, ¹³C) | To determine the relative configuration by comparing calculated shifts of possible isomers with experimental data (often with DP4+ analysis). | mdpi.com |
| TDDFT-ECD (Time-Dependent Density Functional Theory - Electronic Circular Dichroism) | ECD Spectrum | To determine the absolute configuration by matching the calculated spectrum of a specific enantiomer to the experimental spectrum. | nih.govmdpi.comdntb.gov.uaresearchgate.net |
In vitro Biochemical Assay Development for Mechanistic Investigations
In vitro biochemical assays are laboratory-based tests designed to measure the effect of a compound on a specific biological target, such as an enzyme or receptor. wuxibiology.comnih.gov They are fundamental to the drug discovery process for screening compound libraries, identifying hits, and investigating the mechanism of action (MOA) of bioactive molecules. nih.govnovalix.com While the synthesis of this compound has been reported, specific mechanistic studies for this compound are not widely published. nih.gov However, numerous biochemical assays have been developed for the broader class of cembranoid diterpenes to investigate their well-documented anti-inflammatory and cytotoxic activities. researchgate.netnih.gov
The development of these assays is crucial for understanding how these marine natural products exert their biological effects at a molecular level. Examples of relevant assays developed for cembranoids include:
Enzyme Inhibition Assays: These assays measure a compound's ability to inhibit the activity of a specific enzyme. For certain cembranoids, inhibitory activity was evaluated against soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. mdpi.com Further kinetic analysis in these assays can determine the mode of inhibition (e.g., non-competitive), providing deeper mechanistic insight. mdpi.com The inhibition constant (Ki) is often determined from this data to quantify the binding affinity of the inhibitor for the enzyme. mdpi.com
Cell-Based Anti-Inflammatory Assays: A common assay to screen for anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). nih.govtandfonline.com The inhibitory action of test compounds on the production of nitric oxide (NO), a key inflammatory mediator, is quantified. mdpi.comtandfonline.com This type of assay demonstrated that certain cembranoids exhibit moderate to weak inhibitory activity. tandfonline.com
Cell Migration Assays: To investigate antimetastatic potential, wound-healing assays are employed. researchgate.net This method involves creating a "wound" in a confluent monolayer of cancer cells (e.g., human breast cancer MDA-MB-231 cells) and monitoring the ability of a compound to inhibit cell migration into the cleared area over time. researchgate.net
Table 3: Examples of Biochemical Assays for Cembranoid Diterpenes
| Assay Type | Target/Process Measured | Biological Activity Investigated | Reference |
|---|---|---|---|
| sEH Inhibition Assay | Soluble Epoxide Hydrolase (sEH) enzyme activity | Anti-inflammatory | mdpi.com |
| Enzyme Kinetics Analysis | Mode of enzyme inhibition (e.g., non-competitive) | Mechanism of Action | mdpi.com |
| NO Production Assay | Nitric Oxide (NO) levels in LPS-stimulated RAW 264.7 cells | Anti-inflammatory | mdpi.comnih.govtandfonline.com |
Q & A
Q. How should contradictory findings in the literature about the compound’s anti-inflammatory activity be critically analyzed?
- Methodological Answer : Systematically review assay conditions (e.g., LPS concentration in macrophage models) and compound purity. Perform meta-analysis if sufficient data exist, using random-effects models to account for heterogeneity. Highlight methodological limitations in prior studies (e.g., lack of blinding) .
Methodological Resources
- Data Reprodubility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details and supplementary materials .
- Sample Size Calculation : Use G*Power or similar tools, citing pilot data and effect sizes in ethics applications .
- Literature Integration : Employ PICO frameworks to structure research questions and prioritize primary sources over reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
